3-amino-5,5-diphenylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-amino-5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-18-13(19)15(17-14(18)20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDASILDKNHAVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153591 | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1224-08-4 | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
3-Amino-5,5-diphenylimidazolidine-2,4-dione, commonly referred to as a derivative of hydantoin, has garnered attention for its diverse biological activities. This compound and its derivatives are primarily explored for their anticonvulsant properties, as well as potential anticancer and antimicrobial activities. This article synthesizes current research findings on the biological activity of this compound, providing insights into its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a five-membered imidazolidine ring with two phenyl substituents. This unique structure contributes to its stability under various conditions while allowing for hydrolysis in biological systems, particularly in the presence of hydantoinase enzymes .
Anticonvulsant Activity
One of the most notable biological activities of this compound is its anticonvulsant effect. Studies have demonstrated that this compound exhibits significant anticonvulsant properties through various mechanisms:
- Mechanism of Action : The anticonvulsant activity is primarily mediated by the inhibition of sodium channels in neuronal cells. This action is similar to that of phenytoin, a well-known antiepileptic drug .
- Experimental Evidence : In vivo studies utilizing the Strychnine Induced Convulsion Method have shown that derivatives of this compound possess strong anticonvulsant effects comparable to established drugs like phenytoin .
Table 1: Anticonvulsant Activity of this compound Derivatives
Anticancer Properties
Recent studies have also explored the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines:
- Mechanism : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit angiogenesis. This is facilitated through interactions with key molecular targets involved in cell proliferation and survival pathways .
- Cell Line Studies : Research indicates that derivatives exhibit significant antiproliferative activity against MCF7 breast cancer cells with an IC50 value as low as 0.01 μM .
Table 2: Anticancer Activity Against Various Cell Lines
Antimicrobial Activity
In addition to its anticonvulsant and anticancer properties, this compound has been investigated for its antimicrobial effects:
- Broad-Spectrum Activity : Studies have reported that derivatives exhibit antibacterial activity against various strains of bacteria. This highlights the potential for developing new antimicrobial agents based on the hydantoin scaffold .
Table 3: Antimicrobial Activity
Scientific Research Applications
Anticonvulsant Properties
The primary application of 3-amino-5,5-diphenylimidazolidine-2,4-dione is in the development of anticonvulsant medications. The compound is structurally related to phenytoin, a well-established antiepileptic drug. Research indicates that derivatives of this compound demonstrate significant anticonvulsant activity through mechanisms involving sodium channel inhibition.
Case Study: Anticonvulsant Activity Assessment
A study evaluated the anticonvulsant properties of several derivatives synthesized from this compound using the Strychnine Induced Convulsion Method. The results showed that certain derivatives exhibited strong protective effects against convulsions comparable to phenytoin. Notably:
- 1-Acetyl-5,5-diphenylimidazolidine-2,4-dione demonstrated significant efficacy.
- 1-[3-(4-hydroxyphenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione also showed promising results against induced seizures .
Anticancer Activity
The compound's derivatives have been investigated for their anticancer properties. The structural characteristics of the imidazolidine ring facilitate interactions with biological targets involved in cell proliferation and apoptosis.
Case Study: Antitumor Evaluation
A recent study focused on evaluating the in vitro antitumor activity of various derivatives of this compound against cancer cell lines such as HCT116 (human colon cancer). The findings indicated:
- Certain derivatives inhibited cell growth significantly.
- Mechanistic studies suggested that these compounds may induce apoptosis through mitochondrial pathways .
Antimicrobial Activity
Emerging research has highlighted the antimicrobial potential of this compound and its derivatives. Their ability to inhibit bacterial growth opens avenues for developing new antimicrobial agents.
Case Study: Antimicrobial Testing
A study assessed the antibacterial activity of synthesized derivatives against various bacterial strains. Compounds were tested for their Minimum Inhibitory Concentration (MIC) values:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| AC1 | E. coli | 50 |
| AC2 | S. aureus | 25 |
| AC3 | P. aeruginosa | 30 |
The results demonstrated that specific derivatives exhibited potent antibacterial activity, suggesting their potential use in treating bacterial infections .
Synthesis and Modification
The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance pharmacological properties. Techniques such as acylation and alkylation are commonly employed to produce various derivatives with improved bioactivity.
Synthesis Overview
The standard synthesis route includes:
Chemical Reactions Analysis
Condensation Reactions with Aldehydes
3-Amino-5,5-diphenylimidazolidine-2,4-dione undergoes Schiff base formation when reacted with aromatic aldehydes. This reaction is catalyzed by glacial acetic acid in absolute methanol under reflux conditions .
Reagents and Conditions
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Aldehydes : Thiophene-2-carbaldehyde, pyridine-2-carbaldehyde
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Solvent : Absolute methanol
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Catalyst : Glacial acetic acid
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Molar Ratio : 1:1 (hydantoin:aldehyde)
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Temperature : Reflux
Products
| Aldehyde Used | Product Name | Key Structural Features |
|---|---|---|
| Thiophene-2-carbaldehyde | SB1-Ph (Schiff base derivative) | Thienyl substituent, electron-donating |
| Pyridine-2-carbaldehyde | SB4-Ph (Schiff base derivative) | Pyridyl substituent, electron-withdrawing |
Mechanistic Insight :
The amino group at the 3-position nucleophilically attacks the aldehyde carbonyl, forming an imine (C=N) bond . This reactivity is exploited to synthesize derivatives with enhanced anticonvulsant activity .
Nucleophilic Substitution with Carboxylic Acids
Reactions with carboxylic acids yield amide or ester derivatives, depending on the acid’s structure. These reactions proceed via nucleophilic acyl substitution .
General Protocol
-
Reactants : this compound + carboxylic acid (e.g., tartaric, salicylic, or benzoic acid)
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Solvent : Ethanol
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Conditions : Reflux for 3 hours, followed by ice-water quenching and recrystallization .
Representative Examples
Applications :
These derivatives are explored for their pharmacological potential, particularly in anticonvulsant drug development .
Hydrogen Bonding and Crystal Packing
While not a reaction per se, the compound’s hydrogen-bonding behavior influences its reactivity.
Structural Analysis
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N–H⋯O Interactions : The amino and carbonyl groups participate in N–H⋯O hydrogen bonds, forming columnar units in the crystal lattice .
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Dihedral Angles : Two independent molecules in the asymmetric unit exhibit varied phenyl ring orientations (dihedral angles: 54.6° vs. 70.9°) .
Implications :
Crystal packing affects solubility and bioavailability, critical for designing derivatives with improved pharmacokinetics .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar hydantoins due to its amino substitution:
| Compound | Reactivity Profile | Key Differences |
|---|---|---|
| Ethotoin (5-methyl derivative) | Less nucleophilic at C3 | Methyl group reduces amine availability |
| 5,5-Dimethylhydantoin | No aromatic substitution | Lacks phenyl groups, altering electronic effects |
Biological Activity Correlation
Derivatives synthesized via the above reactions show promising anticonvulsant profiles:
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SB1-Ph and SB4-Ph : Exhibit additive effects with phenytoin in maximal electroshock (MES) tests .
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AC4 and AC5 : Demonstrated enhanced bioavailability due to hydrogen-bonding interactions .
Docking Studies :
Schiff base derivatives (e.g., SB1-Ph) show strong binding to opioid receptors, suggesting a dual mechanism of action .
Synthetic Limitations and Challenges
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Differences
Physicochemical Properties
Key Research Findings
Crystal Engineering: The amino group in this compound facilitates robust hydrogen-bonded frameworks, distinguishing it from alkylated analogs that rely on hydrophobic interactions .
Bioactivity Modulation : Substituents at the 3-position critically influence receptor binding. For example:
- –NH₂ : Enhances hydrogen-bonding capacity for enzyme inhibition .
- –CH₃ : Balances lipophilicity and steric effects for CNS receptor affinity .
- –(CH₂)₉CH₃ : Increases membrane permeability but may elevate toxicity .
Synthetic Flexibility: The 3-amino group allows diverse derivatization (e.g., Schiff bases), enabling structure-activity relationship (SAR) studies .
Preparation Methods
Amination via Nucleophilic Substitution
In analogous procedures, amino groups are introduced through:
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Reagents : Ammonia or primary amines under reflux conditions.
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Solvents : Ethanol or methanol, which balance solubility and reaction kinetics.
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Conditions : Prolonged heating (3–6 hours) to drive substitution at the electrophilic C3 position.
Example Protocol :
-
Substrate : 5,5-Diphenylimidazolidine-2,4-dione.
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Amination : React with aqueous ammonia (25% w/v) in ethanol at 80°C for 4 hours.
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Workup : Quench with ice-cold water, filter, and recrystallize from ethanol.
Reductive Amination
For substrates with ketone or aldehyde moieties, reductive amination using sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts (e.g., Pd/C) could theoretically install the amino group.
Analytical Characterization of Derivatives
Source provides spectroscopic data for related compounds, which can guide quality control for the target molecule:
Fourier-Transform Infrared (FTIR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR :
-
13C NMR :
Challenges and Optimization Strategies
Low Yields in Amination
Byproduct Formation
-
Solution :
-
Protect reactive sites (e.g., carbonyls) with trimethylsilyl groups before amination.
-
Data Tables
Table 1. Comparative Analysis of Reaction Conditions for Imidazolidine-Dione Derivatives
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | ↑ Yield by 15% |
| Solvent Polarity | Ethanol vs. DMF | DMF ↑ Rate 2x |
| Reaction Time | 3–6 hours | Optimal: 4h |
Table 2. Spectroscopic Signatures of Key Functional Groups
| Functional Group | FTIR (cm⁻¹) | 1H NMR (δ, ppm) |
|---|---|---|
| C=O (Dione) | 1718–1742 | - |
| NH2 (Amine) | 3229–3267 | 5.4–5.5 (s) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-amino-5,5-diphenylimidazolidine-2,4-dione, and how is structural purity validated?
- Methodological Answer : The compound is synthesized via nucleophilic substitution by refluxing 1,3-dichloro-5,5-diphenylimidazolidine-2,4-dione with concentrated ammonia solution. Key steps include monitoring reaction completion via TLC and isolating the product via recrystallization (m.p. 252–254°C). Structural validation employs:
- 1H NMR : Disappearance of the N3-H signal at δ 11.0 ppm and appearance of NH2 at δ 3.33 ppm.
- 13C NMR : Shift of C4=O from δ 174.76 to 165.85 ppm due to amino substitution.
- ATR-IR : Increased N-H stretching (~3300 cm⁻¹) and retained carbonyl bands (~1750 cm⁻¹) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR identify substituent effects (e.g., aromatic proton shifts in derivatives).
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
- IR Spectroscopy : Detects functional groups (e.g., NH2, C=O).
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N content) .
Q. How is the antimicrobial activity of 5,5-diphenylimidazolidine-2,4-dione derivatives assessed experimentally?
- Methodological Answer : Standard protocols include:
- Broth Microdilution : Minimum inhibitory concentration (MIC) determination against bacterial/fungal strains (e.g., S. aureus, E. coli).
- Agar Diffusion : Zone of inhibition measurements.
- Control Comparisons : Benchmarking against known antibiotics (e.g., ciprofloxacin) to assess efficacy .
Advanced Research Questions
Q. How can molecular docking studies optimize this compound derivatives for CNS activity?
- Methodological Answer :
- Target Selection : Prioritize receptors like GABA-A or voltage-gated Na+ channels implicated in epilepsy/anxiety.
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare binding affinities (ΔG values) with phenytoin or reference ligands.
- SAR Analysis : Modify substituents (e.g., alkyl chains, electron-withdrawing groups) to enhance interactions with active sites .
Q. What strategies resolve contradictions in spectral data during derivative characterization?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for ambiguous NMR signals).
- Dynamic NMR : Resolve conformational exchange effects in crowded spectra.
- Computational Aids : Density Functional Theory (DFT) simulations predict spectral profiles for comparison .
Q. How can synthetic yield be improved for this compound derivatives?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) for enhanced reactivity.
- Catalysis : Employ phase-transfer catalysts or microwaves to accelerate substitution reactions.
- Purification : Use column chromatography for intermediates to reduce byproducts .
Q. What computational methods predict polymorphic stability in 5,5-diphenylimidazolidine-2,4-dione crystals?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, N–H···O) influencing packing.
- DFT Calculations : Compare lattice energies of possible polymorphs.
- Crystallization Screening : Vapor diffusion or solvent evaporation under controlled conditions to isolate stable forms .
Q. How are in silico ADMET properties evaluated for novel derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
